1-Ethoxy-2-methoxy-4-methylbenzene
Overview
Description
“1-Ethoxy-2-methoxy-4-methylbenzene” is a chemical compound with the formula C10H14O2 . It is also known by other names such as “p-ethoxymethylbenzene”, “benzene, 1-ethoxy-4-methyl-”, and "p-methylethoxybenzene" .
Molecular Structure Analysis
The molecular structure of “1-Ethoxy-2-methoxy-4-methylbenzene” consists of a benzene ring substituted with ethoxy, methoxy, and methyl groups . The IUPAC Standard InChI for this compound is InChI=1S/C9H12O/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “1-Ethoxy-2-methoxy-4-methylbenzene” could potentially follow the general mechanism of electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethoxy-2-methoxy-4-methylbenzene” include a molar mass of 136.194 . The compound also has various thermophysical properties such as boiling temperature, critical temperature, critical pressure, and density .Scientific Research Applications
Electrosynthesis and Spectroscopic Characterization
Research into polymers of methoxybenzene derivatives, like 1-methoxy-4-ethoxybenzene, reveals insights into their electrosynthesis and spectroscopic properties. These polymers, synthesized in specific solutions, exhibit solubility in common organic solvents and possess a well-defined polymeric structure. They show a range of electrical conductivities and exhibit fluorescence emission spectra characteristic of π-electron delocalization and excimer formation (Moustafid et al., 1991).
Chemical Synthesis and Reactions
The reaction of alkyl dichloro(alkoxy)acetates with aromatics, including derivatives of methoxybenzene, in the presence of Lewis acid, has been studied. This process yields significant yields of aromatic α-keto ester, indicating potential applications in organic synthesis (Itoh et al., 1984).
Volatile Compounds in Grains
Methoxybenzene compounds, including 1-ethoxy-2-methoxy-4-methylbenzene, have been identified in grains with off-odors. These compounds are associated with odors like insect, musty, sour, and smoke, suggesting their role in the quality assessment of agricultural products (Seitz & Ram, 2000).
Decomposition Dynamics in Biological Material
Studies on the decomposition dynamics of methoxybenzene derivatives in biological material have been conducted. These studies involve methods like chromatography and spectrophotometry, indicating applications in forensic and biochemical research (Chernova et al., 2022).
Kinetics of Oxidation Reactions
The oxidation reactions of methoxybenzene derivatives have been investigated, revealing insights into their reactivity and the influence of different substituents on reaction rates. This research has implications for understanding the chemical behavior of these compounds in various environments (Pelizzetti et al., 1975).
Mechanism of Action
The mechanism of action for the reactions involving “1-Ethoxy-2-methoxy-4-methylbenzene” is likely to follow the general mechanism of electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate .
properties
IUPAC Name |
1-ethoxy-2-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-12-9-6-5-8(2)7-10(9)11-3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFRRWWZQIIACS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343018 | |
Record name | 1-Ethoxy-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33963-27-8 | |
Record name | 1-Ethoxy-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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